![molecular formula C19H20N2O4 B2357276 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034600-64-9](/img/structure/B2357276.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been performed using various methods . For instance, a new series of benzofuran derivatives has been synthesized and their structures confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . Another method involves the construction of a complex benzofuran derivative through a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “this compound”, has been confirmed using techniques such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis
Benzofuran derivatives have been found to exhibit significant chemical reactivity. For instance, they have been shown to inhibit PI3K and VEGFR-2, important enzymes that control a variety of physiological processes and have a critical role in apoptosis .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A range of synthetic techniques have been developed for the preparation of tetrahydrobenzofuran derivatives and related compounds, demonstrating the versatility of these molecules for further chemical modifications (Levai et al., 2002). These methodologies enable the exploration of these compounds' potential in various applications, including medicinal chemistry and material science.
Chemical Modifications and Derivatives : Research has led to the creation of various derivatives of tetrahydrobenzofurans, highlighting the compound's capacity for chemical transformations and its potential as a precursor for more complex molecules (Popsavin et al., 2002). Such derivatives have been explored for their biological activities, showcasing the broad research applications of this chemical scaffold.
Biological Activity and Applications
Antimicrobial Activity : A study has synthesized and evaluated a series of derivatives for their in vitro antibacterial activity, demonstrating the potential of these compounds in the development of new antimicrobial agents (Idrees et al., 2020). This suggests that modifications to the core structure of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide could lead to potent antimicrobial agents.
Catalysis and Chemical Reactions : The compound and its derivatives have been utilized in catalysis and as intermediates in various chemical reactions, illustrating their role in synthetic chemistry and potential industrial applications (Bhattacharya & Kumar, 2005). These findings highlight the compound's utility in facilitating complex chemical transformations.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
These can include pathways involved in antimicrobial activity, anti-tumor activity, and more .
Pharmacokinetics
It’s worth noting that one of the targets achieved with most of the more recent compounds is improved bioavailability , which suggests that this compound may also possess favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities exhibited by benzofuran derivatives , it’s likely that this compound may have diverse effects at the molecular and cellular level.
Future Directions
Benzofuran derivatives, including “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide”, hold promise for future research due to their strong biological activities . Further mechanistic studies will be examined on cell cycle distribution and apoptosis in addition to enzymatic inhibitory efficacy on PI3K and VEGFR-2 as a possible target if anticancer mechanism .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(23,16-10-12-6-2-4-8-14(12)24-16)11-20-18(22)17-13-7-3-5-9-15(13)25-21-17/h2,4,6,8,10,23H,3,5,7,9,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIEMAZBWWVFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC2=C1CCCC2)(C3=CC4=CC=CC=C4O3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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